molecular formula C12H16N4O2S B7053084 N-[[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)morpholin-2-yl]methyl]acetamide

N-[[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)morpholin-2-yl]methyl]acetamide

Cat. No.: B7053084
M. Wt: 280.35 g/mol
InChI Key: KDKOPAHNQCKADZ-UHFFFAOYSA-N
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Description

N-[[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)morpholin-2-yl]methyl]acetamide: is a synthetic organic compound featuring a thiazole ring, a morpholine ring, and an acetamide group

Properties

IUPAC Name

N-[[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)morpholin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-8-11(5-13)12(19-15-8)16-3-4-18-10(7-16)6-14-9(2)17/h10H,3-4,6-7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKOPAHNQCKADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)N2CCOC(C2)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)morpholin-2-yl]methyl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions.

    Morpholine Ring Introduction: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable halogenated precursor reacts with diethanolamine.

    Coupling Reaction: The thiazole and morpholine intermediates are coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Acetamide Formation: The final step involves the acylation of the coupled intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiazole derivatives.

    Substitution: Various substituted thiazole and morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)morpholin-2-yl]methyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. The thiazole ring is known for its biological activity, and the compound’s structure allows it to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)morpholin-2-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, inhibiting their activity, while the morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)morpholin-2-yl]methyl]formamide
  • N-[[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)morpholin-2-yl]methyl]propionamide

Uniqueness

Compared to similar compounds, N-[[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)morpholin-2-yl]methyl]acetamide has a unique combination of the thiazole and morpholine rings, which provides a distinct set of chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for further research and development.

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